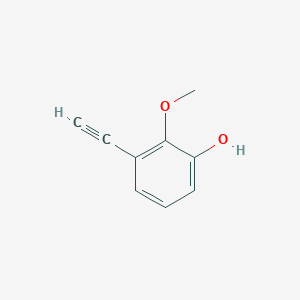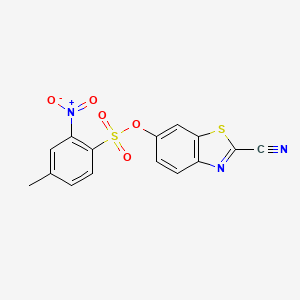
Methyl (13S)-13-methylpentadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (13S)-13-methylpentadecanoate is an organic compound belonging to the class of fatty acid esters It is a methyl ester derivative of 13-methylpentadecanoic acid, characterized by a long hydrocarbon chain with a methyl group at the 13th carbon position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (13S)-13-methylpentadecanoate typically involves the esterification of 13-methylpentadecanoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions
Methyl (13S)-13-methylpentadecanoate can undergo various chemical reactions, including:
Oxidation: The methyl group at the 13th carbon can be oxidized to form a carboxyl group, resulting in the formation of 13-methylpentadecanoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 13-methylpentadecanoic acid.
Reduction: 13-methylpentadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Methyl (13S)-13-methylpentadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of biodegradable polymers and as a component in specialty lubricants.
作用机制
The mechanism of action of Methyl (13S)-13-methylpentadecanoate involves its interaction with cellular membranes and enzymes involved in lipid metabolism. The compound can be incorporated into lipid bilayers, affecting membrane fluidity and function. It may also act as a substrate for enzymes such as lipases, leading to the production of bioactive metabolites that modulate various biological pathways.
相似化合物的比较
Similar Compounds
Methyl palmitate: A methyl ester of palmitic acid, commonly found in natural fats and oils.
Methyl stearate: A methyl ester of stearic acid, used in cosmetics and as a lubricant.
Methyl oleate: A methyl ester of oleic acid, used in biodiesel production and as a surfactant.
Uniqueness
Methyl (13S)-13-methylpentadecanoate is unique due to the presence of a methyl group at the 13th carbon position, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological systems, making it a valuable compound for specialized applications.
属性
CAS 编号 |
900520-98-1 |
|---|---|
分子式 |
C17H34O2 |
分子量 |
270.5 g/mol |
IUPAC 名称 |
methyl (13S)-13-methylpentadecanoate |
InChI |
InChI=1S/C17H34O2/c1-4-16(2)14-12-10-8-6-5-7-9-11-13-15-17(18)19-3/h16H,4-15H2,1-3H3/t16-/m0/s1 |
InChI 键 |
FRGDXZRZDAJTOU-INIZCTEOSA-N |
手性 SMILES |
CC[C@H](C)CCCCCCCCCCCC(=O)OC |
规范 SMILES |
CCC(C)CCCCCCCCCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606743.png)
![N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide](/img/structure/B12606747.png)
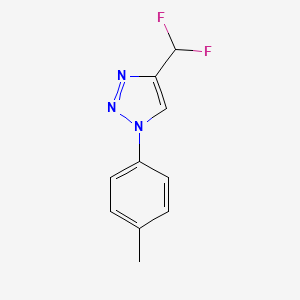

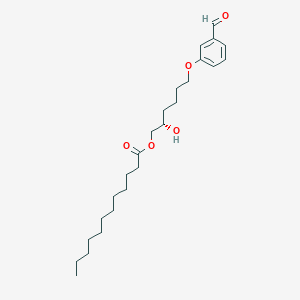
![5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde](/img/structure/B12606775.png)
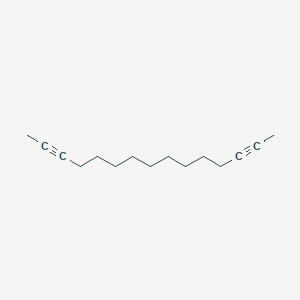
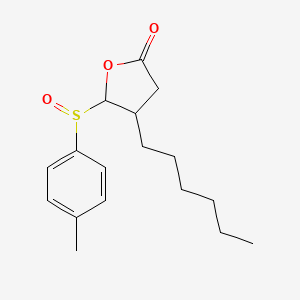
![3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12606783.png)
![1-Hexyl-4-({2-[hexyl(dimethyl)azaniumyl]ethyl}sulfanyl)pyridin-1-ium diiodide](/img/structure/B12606804.png)
